

cinnamyl chloride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl chloride*

Cat. No.: *B146421*

[Get Quote](#)

An In-depth Technical Guide to **Cinnamyl Chloride**

Abstract

Cinnamyl chloride, a versatile organic compound, serves as a crucial intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in research and drug development, and essential safety and handling guidelines. Furthermore, it explores the biological activities of related cinnamyl compounds, illustrating their interaction with significant cellular signaling pathways. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Chemical and Physical Properties

Cinnamyl chloride is a colorless to light yellow liquid with a characteristic odor. It is structurally characterized by a benzene ring attached to a propenyl chloride group. Its key properties are summarized below.

Property	Value	Reference
CAS Number	2687-12-9	
Molecular Formula	C ₉ H ₉ Cl	[1]
Molecular Weight	152.62 g/mol	[1]
Appearance	Colorless to light yellow liquid	
Melting Point	-19 °C (lit.)	
Boiling Point	108 °C at 12 mmHg (lit.)	
Density	1.096 g/mL at 25 °C (lit.)	
Refractive Index (n _{20/D})	1.584 (lit.)	
Flash Point	79 °C (174.2 °F) - closed cup	
Water Solubility	Low	[2]
Storage Temperature	2-8°C	

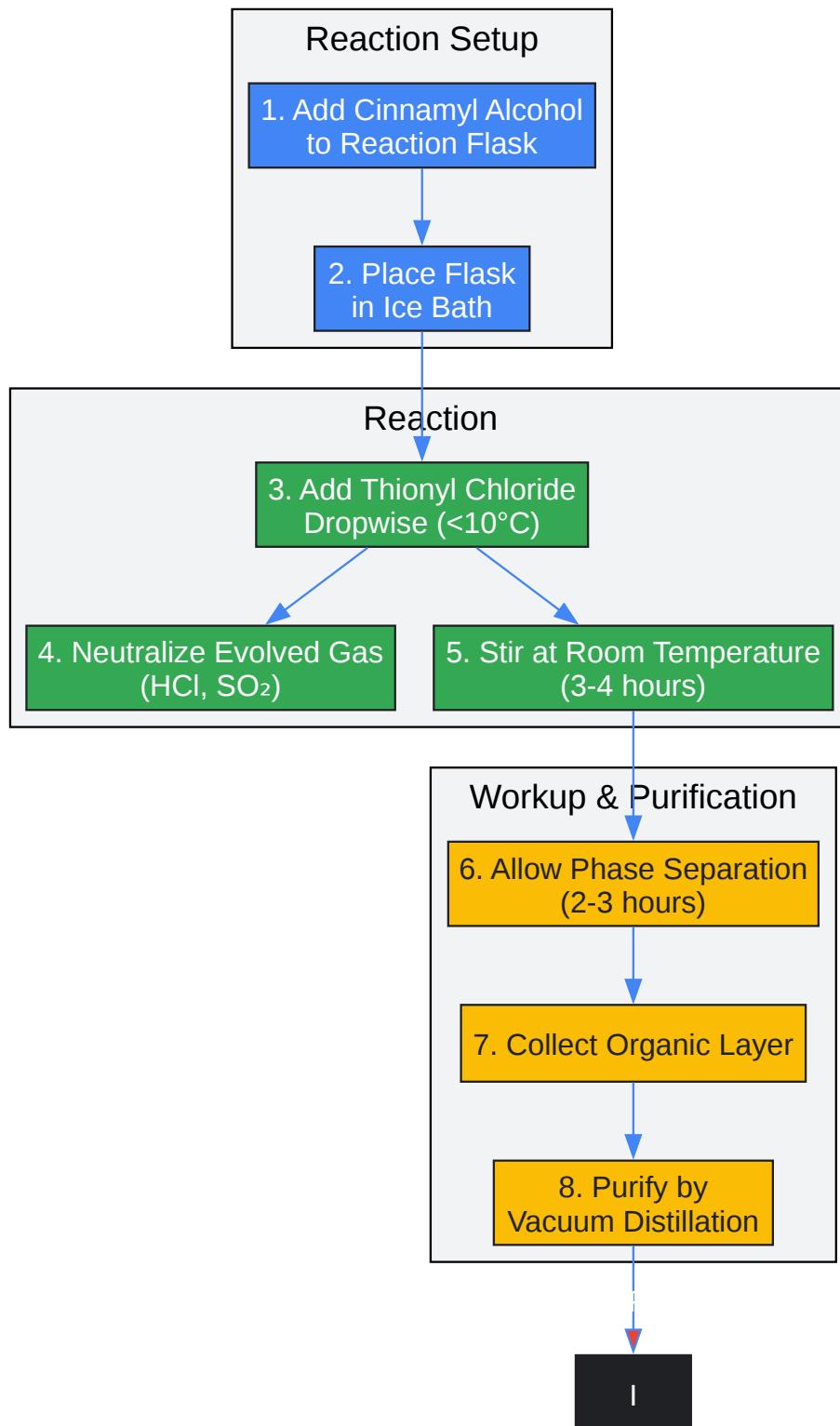
Synthesis of Cinnamyl Chloride

Cinnamyl chloride can be effectively synthesized from cinnamyl alcohol by reaction with thionyl chloride. This method is suitable for industrial production due to its simplicity and high yield.[\[3\]](#)

Experimental Protocol: Synthesis from Cinnamyl Alcohol

Materials:

- Cinnamyl alcohol
- Thionyl chloride (SOCl₂)
- Ice bath
- Reaction flask with a dropping funnel and magnetic stirrer


- Tail gas absorption apparatus containing a dilute sodium carbonate solution

Procedure:

- Equip a reaction flask with a dropping funnel and a magnetic stirrer. Place the flask in an ice bath to maintain a low temperature.
- Add cinnamyl alcohol to the reaction flask.
- Slowly add thionyl chloride dropwise from the dropping funnel into the flask containing cinnamyl alcohol while stirring continuously. Maintain the reaction temperature below 10°C. The molar ratio of cinnamyl alcohol to thionyl chloride should be approximately 1:1.2.
- During the addition, hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases are evolved. These waste gases must be directed to a tail gas absorption apparatus containing a sodium carbonate or sodium bicarbonate solution to neutralize them.[3]
- After the complete addition of thionyl chloride, allow the reaction mixture to stir for an additional 3-4 hours at room temperature to ensure the reaction goes to completion.[3]
- After the reaction, allow the mixture to stand for 2-3 hours for phase separation. The upper layer contains the crude **cinnamyl chloride**.[3]
- The crude product can be purified by vacuum distillation to obtain pure **cinnamyl chloride**.

Synthesis Workflow Diagram

Workflow for Cinnamyl Chloride Synthesis

[Click to download full resolution via product page](#)

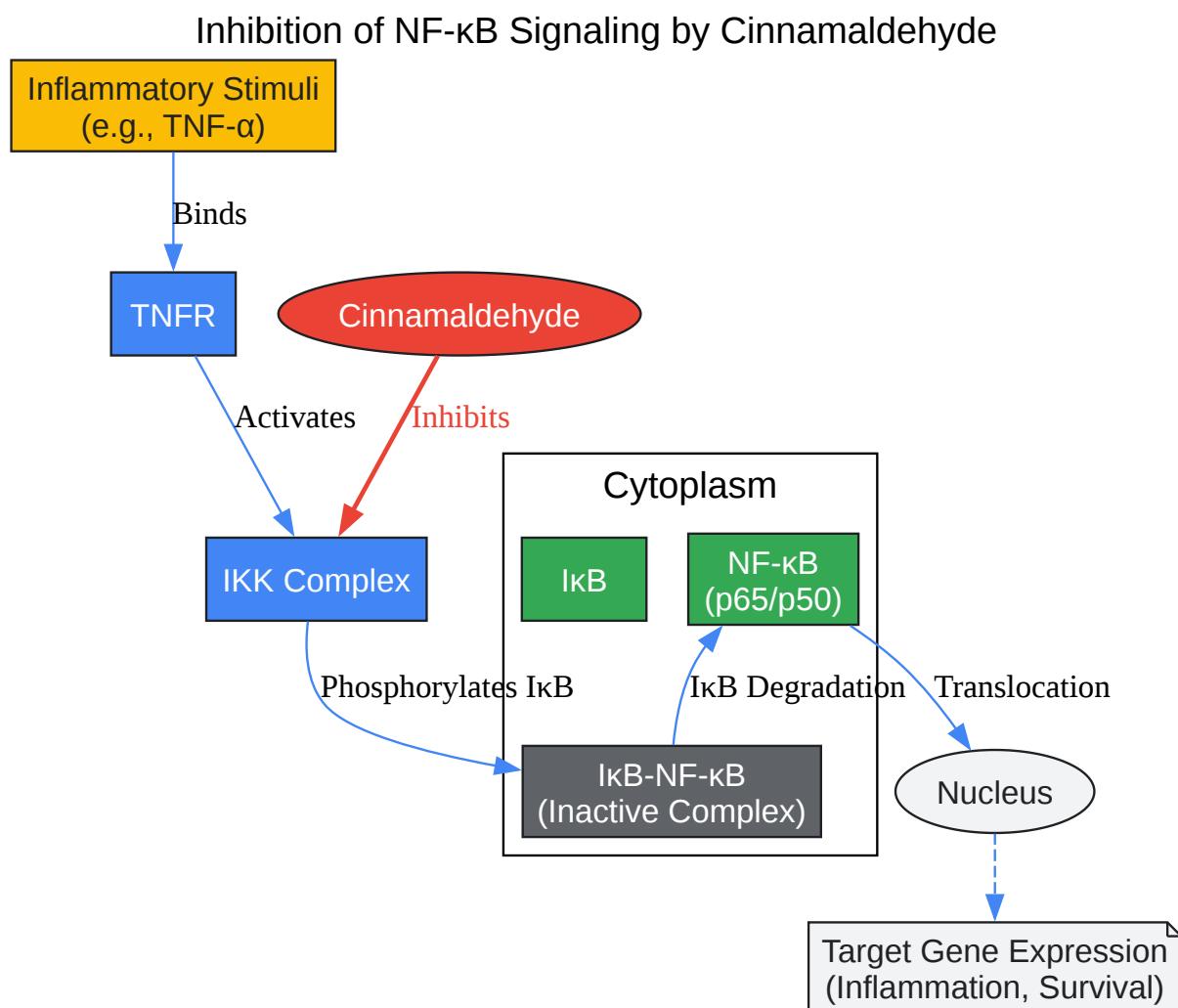
Caption: A flowchart illustrating the key steps in the synthesis of **cinnamyl chloride**.

Chemical Reactivity and Applications

Cinnamyl chloride is a valuable reagent in organic synthesis, primarily due to the reactivity of its allylic chloride group, which makes it susceptible to nucleophilic substitution reactions.

- Pharmaceutical Intermediates: It is a common intermediate in the synthesis of pharmaceuticals, including calcium channel blockers like flunarizine.^[3]
- Natural Product Synthesis: **Cinnamyl chloride** has been utilized in the enantioselective total synthesis of bioactive marine diterpenes, such as helioporins C and E.
- Cross-Coupling Reactions: It reacts regioselectively with aryl and alkenylgold(I) phosphanes in the presence of a palladium catalyst to yield α -substitution products, demonstrating its utility in forming carbon-carbon bonds.
- Grignard Reagents: **Cinnamyl chloride** can be used to prepare the corresponding Grignard reagent, which is a powerful tool for creating new carbon-carbon bonds in complex molecule synthesis.^[4]

Biological Activity of Cinnamyl Derivatives and Signaling Pathways


While **cinnamyl chloride** itself is primarily a synthetic intermediate, its derivatives, particularly cinnamaldehyde, exhibit significant biological activity. These compounds can modulate multiple signaling pathways that are critical in the context of cancer and inflammation.^{[5][6]}

Key affected pathways include:

- NF- κ B Signaling: Cinnamaldehyde has been shown to inhibit the activation of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF- κ B), a key transcription factor that regulates genes involved in inflammation, cell survival, and angiogenesis.^[5] This inhibition often occurs by preventing the degradation of I κ B, which sequesters NF- κ B in the cytoplasm.^[5]
- MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are involved in cellular responses to stress and inflammation. Cinnamaldehyde can suppress these pathways, contributing to its anti-inflammatory effects.^[6]

- **JAK/STAT3 Pathway:** This pathway is crucial for cell proliferation and survival. Cinnamaldehyde can inhibit the activity of the JAK/STAT3 pathway, which is often overactive in cancer cells.[6]
- **Nrf2 Pathway:** Cinnamaldehyde can activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.[7]

Diagram of NF-κB Pathway Inhibition

[Click to download full resolution via product page](#)

Caption: Cinnamaldehyde inhibits the NF-κB signaling pathway by targeting the IKK complex.

Spectroscopic Data

The identity and purity of **cinnamyl chloride** can be confirmed using various spectroscopic techniques.

Technique	Key Data Points	Reference
¹ H NMR	δ (ppm): 7.54-7.08 (m, 5H, Ar-H), 6.60 (d, 1H, =CH), 6.30 (dt, 1H, =CH-CH ₂), 4.20 (d, 2H, -CH ₂ Cl). J(B,C)=15.6Hz, J(C,D)=6.6Hz.	[8]
¹³ C NMR	Spectral data available, typically showing signals for aromatic carbons, vinylic carbons, and the methylene chloride carbon.	[9]
IR	Infrared spectra are available for identifying functional groups.	[10]
MS (GC-MS)	Mass spectra are available for molecular weight confirmation and fragmentation analysis.	

Safety and Handling

Cinnamyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Category	Description	Precautionary Statements
Health Hazards	Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled. May cause allergy or asthma symptoms.	P260, P280, P304+P340, P305+P351+P338, P310
Fire Hazards	Combustible liquid.	P210 - Keep away from heat, sparks, open flames. [2]
Handling	Use only in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear suitable protective clothing, gloves, and eye/face protection.	Handle in accordance with good industrial hygiene and safety practice.
Storage	Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Keep refrigerated (2-8°C). Store locked up. [2]	Store away from incompatible materials.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [2]	Do not release into the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cinnamyl chloride synthesis - chemicalbook [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. CN103012056A - Industrial preparation method of cinnamyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamyl chloride(21087-29-6) 1H NMR [m.chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. CINNAMOYL CHLORIDE(17082-09-6) IR Spectrum [m.chemicalbook.com]
- To cite this document: BenchChem. [cinnamyl chloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146421#cinnamyl-chloride-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com